4,4'-([2,2'-Bipyridine]-5,5'-diyl)dibenzoic acid
Overview
Description
4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid is a useful intermediate used in the preparation of Metal Organic Frameworks (MOFs). It has been used in Pt, cobalt-bipyridine- and cobalt-phenanthroline-based MOF preparations .
Synthesis Analysis
This compound has been used to synthesize a series of novel non-planar polybenzimidazole (PBI) copolymers by regulating the ratio with 2,6-pyridinedicarboxylic acid under microwave-assisted conditions . It has also been used in the solvothermal synthesis of isostructural lanthanide metal–organic frameworks .Molecular Structure Analysis
The compound has been used in the synthesis of a new metal–organic framework (MOF), namely, {[Ni(BPS)(4,4′-bipy)] n}, where BPS = 4,4′-bibenzoic acid-2,2′-sulfone, bipy = 4,4-Bipyridine. This MOF has a 3D framework and has been characterized by single crystal X-ray diffraction, PXRD, TGA, FT-IR and SQUID magnetometry .Chemical Reactions Analysis
The compound has been used in the synthesis of novel non-planar PBI copolymers and isostructural lanthanide metal–organic frameworks . The exact chemical reactions involved in these syntheses are not specified in the available literature.Scientific Research Applications
1. Metal-Carboxylate Frameworks
Wei et al. (2014) discussed the solvothermal reactions of this compound with copper nitrate, leading to the creation of new metal-carboxylate frameworks (MCFs). These MCFs are characterized by their three-dimensional networks and exhibit interesting structural properties like temperature-induced framework breathing (Wei et al., 2014).
2. Co-Crystal Formation
Mukherjee and Desiraju (2011) explored the synthon polymorphism and pseudopolymorphism in co-crystals formed with this compound. They found that its co-crystals show distinct structural landscapes and stability, which could have implications in materials science (Mukherjee & Desiraju, 2011).
3. Liquid Crystallinity and Hydrogen Bonding
Martinez-Felipe et al. (2016) investigated the relationships between liquid crystallinity and hydrogen bonding in mixtures containing this compound. Their study contributes to the understanding of how molecular interactions influence the properties of liquid crystal materials (Martinez-Felipe et al., 2016).
4. Lanthanide Ternary Complexes
Du, Ren, and Zhang (2020) discussed the formation of lanthanide ternary complexes using this compound. They focused on the crystal structures, thermoanalysis, and luminescence properties of these complexes, highlighting their potential applications in materials science (Du, Ren, & Zhang, 2020).
5. Transition Metal Coordination Polymers
Wang et al. (2017) synthesized new coordination polymers using this compound and investigated their structural differences and photoluminescent sensing behaviors. This research contributes to the field of coordination chemistry and materials science (Wang et al., 2017).
6. Coordination Polymers for Inflammatory Metrorrhagia
Ren, Fu, and Li (2020) used this compound in the preparation of a new coordination polymer. They evaluated its anti-inflammatory effects against inflammatory metrorrhagia, indicating its potential therapeutic applications (Ren, Fu, & Li, 2020).
Future Directions
Mechanism of Action
Target of Action
The primary target of 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid is the formation of metal-organic frameworks (MOFs). MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures . They are used in various applications due to their unique properties such as high porosity, large surface area, and the ability to host guest molecules .
Mode of Action
The compound interacts with its targets through coordination action or intermolecular interaction. In the case of the MOF {[Ni(BPS)(4,4′-bipy)]n}, where BPS is 4,4’-bibenzoic acid-2,2’-sulfone and bipy is 4,4-Bipyridine, three Ni(II) centres are linked together by two bidentate bridging carboxylate groups from two ligands to form trinuclear secondary building units . This interaction results in the formation of a 3D framework .
Biochemical Pathways
Instead, it forms part of the structure of MOFs, which can be used in various applications, including molecule magnetism, electrochemistry, heterogeneous catalysis, gas storage/separation, and photoluminescent material .
Result of Action
The result of the compound’s action is the formation of MOFs with unique properties. For example, the MOF {[Ni(BPS)(4,4′-bipy)]n} exhibits typical ferromagnetic exchange in Ni(II) ions . The formation of these MOFs can be leveraged for various applications as mentioned earlier.
Biochemical Analysis
Biochemical Properties
4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid plays a crucial role in biochemical reactions, particularly in the formation of metal-organic frameworks (MOFs). It interacts with metal ions such as nickel (Ni) and forms coordination complexes that exhibit unique magnetic and catalytic properties . The compound’s ability to coordinate with metal ions makes it a valuable ligand in the synthesis of MOFs, which are used in various applications including catalysis, gas storage, and separation.
Cellular Effects
The effects of 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of certain enzymes and proteins, leading to changes in cellular functions. For instance, its interaction with metal ions can affect the redox state of cells, thereby influencing oxidative stress responses and metabolic pathways .
Molecular Mechanism
At the molecular level, 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid exerts its effects through binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific biochemical context. The compound’s bipyridine core allows it to form stable complexes with metal ions, which can then interact with enzymes and other proteins, altering their activity and function. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that it can have lasting effects on cellular functions, particularly in terms of enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical processes, while at high doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without causing toxicity. High doses can lead to oxidative stress and cellular damage, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic flux and the regulation of metabolite levels. The compound’s ability to form complexes with metal ions can influence metabolic pathways related to redox reactions and energy production. Its impact on metabolic flux can lead to changes in the levels of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biochemical activity, as its interactions with biomolecules are often compartment-specific .
Subcellular Localization
4,4’-([2,2’-Bipyridine]-5,5’-diyl)dibenzoic acid exhibits specific subcellular localization patterns, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific organelles or compartments within the cell. This localization is crucial for its interactions with enzymes and other biomolecules, as it determines the context in which these interactions occur .
Properties
IUPAC Name |
4-[6-[5-(4-carboxyphenyl)pyridin-2-yl]pyridin-3-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O4/c27-23(28)17-5-1-15(2-6-17)19-9-11-21(25-13-19)22-12-10-20(14-26-22)16-3-7-18(8-4-16)24(29)30/h1-14H,(H,27,28)(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXNVSNHZZTWCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C3=NC=C(C=C3)C4=CC=C(C=C4)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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